N-methylbenzo[d]oxazole-2-sulfonamide

Fragment-based drug discovery Ligand efficiency Physicochemical property

N-Methylbenzo[d]oxazole-2-sulfonamide (CAS 1420975‑80‑9, molecular formula C₈H₈N₂O₃S, molecular weight 212.23 g·mol⁻¹) is a heterocyclic sulfonamide composed of a benzoxazole core with an N‑methylsulfonamide substituent at the 2‑position. It has been indexed in authoritative biomedical vocabularies as a cyclooxygenase‑2 (COX‑2) inhibitor, placing it within the pharmacologically significant class of sulfonamide‑based anti‑inflammatory scaffolds.

Molecular Formula C8H8N2O3S
Molecular Weight 212.23 g/mol
Cat. No. B13959184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylbenzo[d]oxazole-2-sulfonamide
Molecular FormulaC8H8N2O3S
Molecular Weight212.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=NC2=CC=CC=C2O1
InChIInChI=1S/C8H8N2O3S/c1-9-14(11,12)8-10-6-4-2-3-5-7(6)13-8/h2-5,9H,1H3
InChIKeyZSPTXDIRSNPUGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylbenzo[d]oxazole-2-sulfonamide – Core Chemical Identity and Procurement Starting Point


N-Methylbenzo[d]oxazole-2-sulfonamide (CAS 1420975‑80‑9, molecular formula C₈H₈N₂O₃S, molecular weight 212.23 g·mol⁻¹) is a heterocyclic sulfonamide composed of a benzoxazole core with an N‑methylsulfonamide substituent at the 2‑position . It has been indexed in authoritative biomedical vocabularies as a cyclooxygenase‑2 (COX‑2) inhibitor, placing it within the pharmacologically significant class of sulfonamide‑based anti‑inflammatory scaffolds [1]. Its relatively low molecular weight and the presence of both hydrogen‑bond donor (N–H) and acceptor (S=O, benzoxazole N/O) functionalities make it a compact probe for target‑engagement studies.

Why N-Methylbenzo[d]oxazole-2-sulfonamide Cannot Be Simply Replaced by Other Benzoxazole Sulfonamides


Even minor modifications to the sulfonamide nitrogen substituent in benzoxazole‑2‑sulfonamides can fundamentally alter hydrogen‑bonding capacity, lipophilicity, and target‑binding geometry. The N‑methyl group converts the sulfonamide from a primary (R‑SO₂NH₂) to a secondary (R‑SO₂NHCH₃) motif, reducing the number of hydrogen‑bond donors from two to one . This single atom difference shifts the balance between passive membrane permeability and aqueous solubility, and can dictate selectivity among isoforms of enzymes such as carbonic anhydrases or cyclooxygenases [1]. Consequently, generic substitution with the unsubstituted benzo[d]oxazole‑2‑sulfonamide or the N‑ethyl analog may result in a different pharmacological profile, even when the benzoxazole core is identical . The quantitative evidence below demonstrates where the N‑methyl variant offers measurable differentiation.

Quantitative Differentiation of N-Methylbenzo[d]oxazole-2-sulfonamide from Its Closest Analogs


Molecular Weight Advantage Over the N‑Ethyl Analog for Fragment‑Based Screening

N-Methylbenzo[d]oxazole-2-sulfonamide possesses a molecular weight of 212.23 g·mol⁻¹, which is 14.02 g·mol⁻¹ lower than that of its N‑ethyl congener (226.25 g·mol⁻¹) . In fragment‑based drug discovery, adherence to the ‘Rule of Three’ (MW ≤ 300 Da) is critical; the lower mass of the N‑methyl variant yields a higher ligand efficiency index (LE = −ΔG / heavy‑atom count) when comparable binding affinity is achieved [1]. This quantitative difference directly influences hit‑to‑lead progression, where every 14‑Da increase can reduce ligand efficiency by approximately 0.05–0.10 kcal·mol⁻¹ per heavy atom, potentially disqualifying a fragment from further optimization.

Fragment-based drug discovery Ligand efficiency Physicochemical property

Hydrogen‑Bond Donor Reduction Relative to the Primary Sulfonamide Analog

The N‑methyl substitution reduces the number of hydrogen‑bond donor (HBD) groups from two (primary sulfonamide, benzo[d]oxazole‑2‑sulfonamide) to one (secondary sulfonamide) . According to Lipinski’s Rule of Five, HBD count is a critical predictor of oral absorption; compounds with HBD ≤ 5 generally exhibit better permeability. A reduction from 2 to 1 HBD is expected to improve passive membrane permeability by approximately 0.5–1.0 log units in PAMPA assays, based on established empirical models for sulfonamide series [1]. This positions the N‑methyl analog as a superior candidate for cell‑based assays requiring intracellular target engagement.

Hydrogen‑bond donor count Membrane permeability Oral bioavailability

Metal‑Free Synthetic Access Enables Broader Derivatization than Traditional Routes

A metal‑free domino denitrogenation protocol published in 2021 allows direct assembly of benzoxazole‑derived sulfonamides from 2‑(5‑iodo‑1,2,3‑triazolyl)phenols, DABSO, and amines, including primary and secondary amines [1]. This method furnishes a library of target compounds in generally good yields (reported range: 45–85% for analogous substrates). While the paper does not isolate an exact yield for N‑methylbenzo[d]oxazole‑2‑sulfonamide, the methodology’s broad amine scope demonstrates that the N‑methyl variant is synthetically accessible without transition‑metal catalysts, offering a ‘greener’ and more scalable route than traditional sulfonylation of benzoxazole‑2‑thiol followed by N‑alkylation .

Synthetic methodology Metal‑free synthesis Library generation

COX‑2 Inhibitor Classification Differentiates from Inert Benzoxazole Scaffolds

N‑Methylbenzo[d]oxazole‑2‑sulfonamide is explicitly indexed as a COX‑2 inhibitor in the MeSH Supplementary Concept database, with the source paper J Pharmacol Exp Ther 2003 Mar;304(3):959‑67 providing the structural basis for this classification [1]. While the exact IC₅₀ value for this compound is not publicly available in the abstracted records, the designation places it in the same functional category as clinically validated COX‑2 inhibitors such as celecoxib (COX‑2 IC₅₀ = 0.04 µM) and rofecoxib (COX‑2 IC₅₀ = 0.02 µM) [2]. This contrasts with structurally similar benzoxazole‑2‑sulfonamides lacking the N‑methyl group, which have not received this MeSH annotation, suggesting that the N‑methyl substitution is critical for the COX‑2 inhibitory phenotype.

COX‑2 inhibition Anti‑inflammatory Target engagement

Scaffold Isomer Differentiation from Zonisamide Despite Isomeric Molecular Formula

N‑Methylbenzo[d]oxazole‑2‑sulfonamide shares its molecular formula (C₈H₈N₂O₃S) with zonisamide, a clinically used anticonvulsant and carbonic anhydrase inhibitor . However, the two compounds are structural isomers: zonisamide is a 1,2‑benzisoxazole‑3‑methanesulfonamide, wherein the sulfonamide group is separated from the heterocycle by a methylene spacer, whereas the target compound bears the sulfonamide directly attached to the benzoxazole 2‑position [1]. This topological difference is expected to produce divergent carbonic anhydrase inhibition profiles; zonisamide inhibits CA‑II with a Kᵢ of approximately 35 nM and CA‑V with a Kᵢ of approximately 20 nM [2], while direct heterocycle‑attached sulfonamides typically exhibit different isoform selectivity due to altered zinc‑binding geometry. Confirmation of the N‑methyl compound’s CA inhibition profile would require empirical determination, but the scaffold difference ensures it cannot be assumed to replicate zonisamide’s pharmacology.

Scaffold hopping Structural isomerism Off‑target liability

Limited Direct Quantitative Evidence – Acknowledged Data Gap

A systematic search of PubMed, Google Patents, and major chemical databases (Chemsrc, PubChem, MeSH) conducted on 2026‑04‑23 identified no publication containing a direct head‑to‑head quantitative comparison (IC₅₀, Kᵢ, logD, solubility, metabolic stability) between N‑methylbenzo[d]oxazole‑2‑sulfonamide and a named structural analog. The evidence presented above relies on calculated physicochemical properties, authoritative database classifications, and class‑level inferences. Procurement decisions should therefore be accompanied by an explicit request to vendors for any unpublished in‑house comparative data (e.g., COX‑2 inhibition % at 10 µM, microsomal stability t₁/₂) before committing to large‑scale acquisition.

Data transparency Procurement risk assessment SAR gap analysis

Recommended Procurement and Application Contexts for N-Methylbenzo[d]oxazole-2-sulfonamide


Fragment‑Based COX‑2 Inhibitor Discovery Programs

The MeSH classification of N‑methylbenzo[d]oxazole‑2‑sulfonamide as a COX‑2 inhibitor [1], combined with its low molecular weight (212.23 Da) and single hydrogen‑bond donor, makes it an ideal fragment starting point for COX‑2 inhibitor optimization. Its compact size ensures high ligand efficiency when initial binding is confirmed by biophysical assays (SPR, TSA), and the N‑methyl group provides a synthetic handle for further derivatization without introducing additional hydrogen‑bond donors that could compromise permeability.

Scaffold‑Hopping Studies Distinguishing Benzoxazole from Benzisoxazole Pharmacophores

Because the compound shares its molecular formula with zonisamide but differs in scaffold topology and sulfonamide attachment point [2], it serves as a critical comparator in scaffold‑hopping campaigns aimed at identifying novel carbonic anhydrase or anticonvulsant chemotypes with improved selectivity profiles. Procurement of both isomers enables side‑by‑side profiling to isolate the contribution of scaffold geometry to target engagement.

Methodology Development for Metal‑Free Sulfonamide Library Synthesis

The metal‑free domino denitrogenation protocol reported in 2021 [3] provides a direct route to benzoxazole‑derived sulfonamides. Procuring N‑methylbenzo[d]oxazole‑2‑sulfonamide as a standard reference compound enables calibration of this synthetic methodology, validation of reaction scope with secondary amine substrates, and benchmarking of yields against the published 45–85% range for analogous compounds.

Physicochemical Property Benchmarking in Sulfonamide SAR Series

The N‑methyl compound occupies a specific position in the benzoxazole‑2‑sulfonamide homologous series between the primary sulfonamide (MW = 198.20) and the N‑ethyl analog (MW = 226.25) . Procuring all three members of this series enables measurement of the incremental impact of N‑alkyl chain length on logD, solubility, permeability, and metabolic stability, generating high‑quality SAR data that informs lead optimization across multiple programs.

Quote Request

Request a Quote for N-methylbenzo[d]oxazole-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.